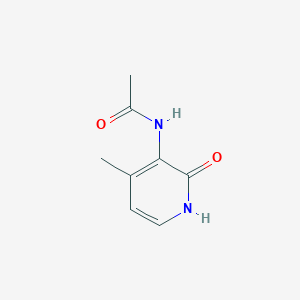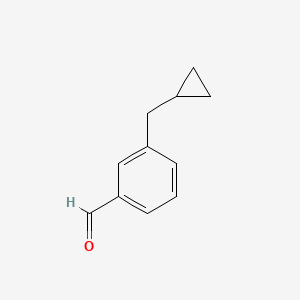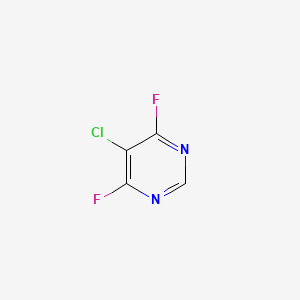
5-chloro-4,6-difluoroPyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4,6-difluoropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HClF2N2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4,6-difluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with chlorinating agents such as thionyl chloride in the presence of a catalyst like boric acid . The reaction is carried out in an organic solvent like ethylene dichloride under reflux conditions. The product is then purified through crystallization and vacuum drying to obtain the desired compound with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
5-Chloro-4,6-difluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This compound reacts with nucleophiles such as amines, leading to the substitution of the chlorine or fluorine atoms.
Azidation: Reaction with sodium azide to form azido derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Nucleophiles: Primary and secondary amines, sodium azide
Solvents: Acetonitrile, ethylene dichloride
Catalysts: Boric acid, DIPEA (N,N-Diisopropylethylamine) as a hydrogen fluoride scavenger
Major Products Formed
Amino Derivatives: Formed through nucleophilic substitution with amines.
Azido Derivatives: Formed through azidation reactions.
科学研究应用
5-Chloro-4,6-difluoropyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-chloro-4,6-difluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins by binding to their active sites. For example, derivatives of pyrimidine have been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
相似化合物的比较
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution patterns.
4,6-Difluoropyrimidine: Lacks the chlorine atom, leading to different chemical properties and reactivity.
2,4-Dichloro-5-fluoropyrimidine: Contains different halogen substitutions, affecting its biological activity and applications.
Uniqueness
5-Chloro-4,6-difluoropyrimidine is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new pharmaceuticals and agrochemicals .
属性
CAS 编号 |
25096-66-6 |
|---|---|
分子式 |
C4HClF2N2 |
分子量 |
150.51 g/mol |
IUPAC 名称 |
5-chloro-4,6-difluoropyrimidine |
InChI |
InChI=1S/C4HClF2N2/c5-2-3(6)8-1-9-4(2)7/h1H |
InChI 键 |
DQNOKARDYNQFLN-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(C(=N1)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


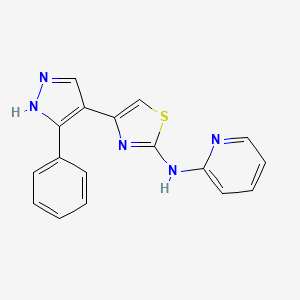
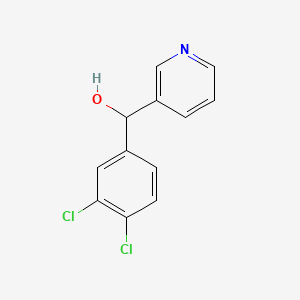

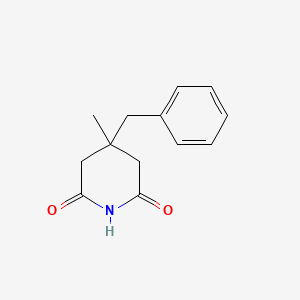

![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)
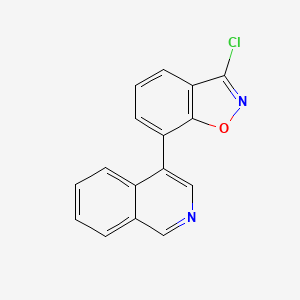
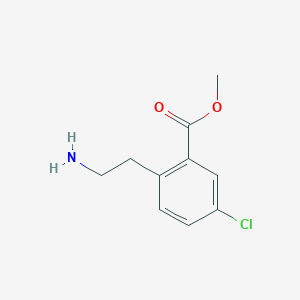
![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)
![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)

![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)
